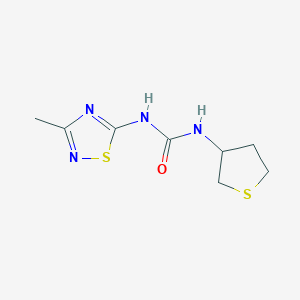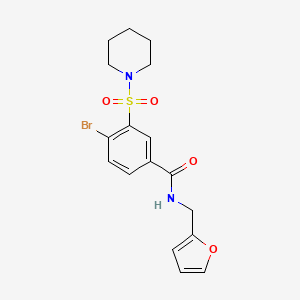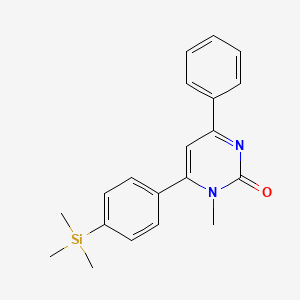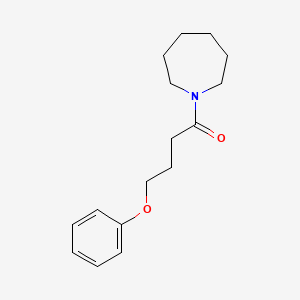![molecular formula C11H8BrN3S B5986965 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5986965.png)
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Vue d'ensemble
Description
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its potential as anticancer, antimicrobial, and anti-inflammatory agents .
Applications De Recherche Scientifique
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Anticancer Research: This compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) pathways.
Antimicrobial Activity: It has demonstrated activity against various bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Anti-inflammatory Properties: Research has indicated its potential in reducing inflammation, which could be useful in treating inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. This method is preferred due to its efficiency, shorter reaction times, and higher yields . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
The scalability of this method makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR, thereby disrupting cancer cell proliferation and survival pathways . The compound’s antimicrobial activity is believed to result from its interaction with microbial enzymes, leading to the inhibition of essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-nitrophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its bromine substituent, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it more effective in certain applications compared to its analogs .
Propriétés
IUPAC Name |
6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFKIFYQAKWUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-3-[1-[[1-(3-methylphenyl)imidazol-2-yl]methyl]piperidin-3-yl]propanamide](/img/structure/B5986882.png)


![2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B5986910.png)

![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
![2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5986928.png)
![(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B5986932.png)
![N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE](/img/structure/B5986939.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide](/img/structure/B5986950.png)
![[4-(4-Ethylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B5986963.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(spiro[2.5]oct-1-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986973.png)

![3-(4-thiomorpholinylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5986979.png)
